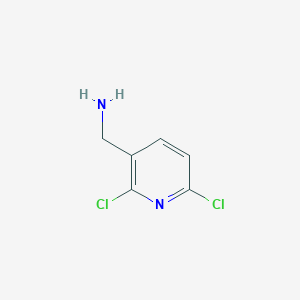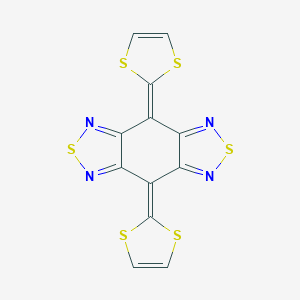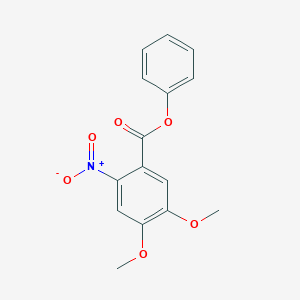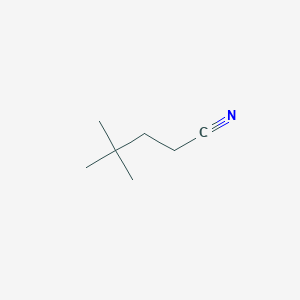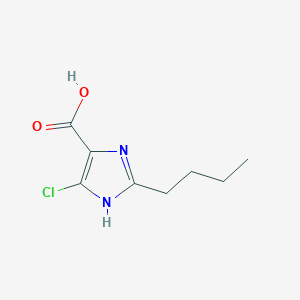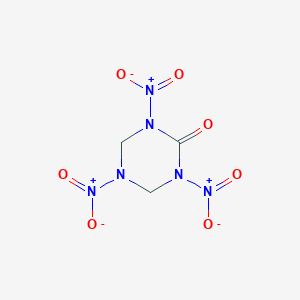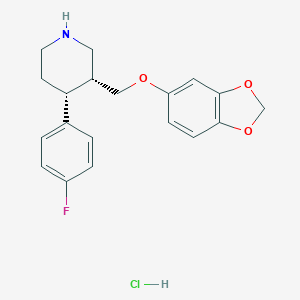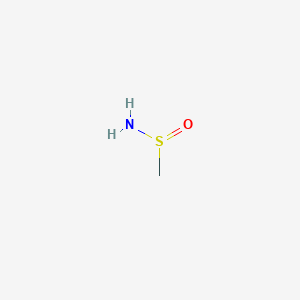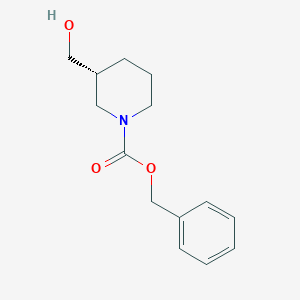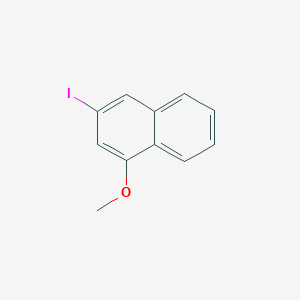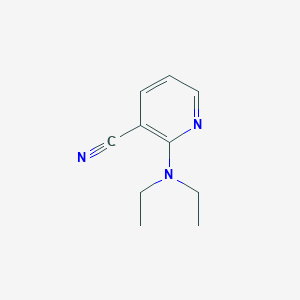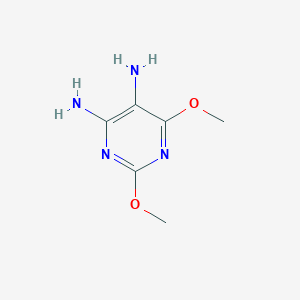
5,6-Diamino-2,4-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-2,4-dimethoxypyrimidine (DDMP) is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It is a colorless crystalline solid with a molecular formula of C7H10N4O2 and a molecular weight of 194.18 g/mol. DDMP has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of 5,6-Diamino-2,4-dimethoxypyrimidine is not well understood. However, studies have shown that 5,6-Diamino-2,4-dimethoxypyrimidine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5,6-Diamino-2,4-dimethoxypyrimidine has also been shown to inhibit the replication of viruses by interfering with the viral DNA synthesis. 5,6-Diamino-2,4-dimethoxypyrimidine has been shown to inhibit the growth of bacteria by inhibiting the synthesis of bacterial cell walls.
Biochemical And Physiological Effects
5,6-Diamino-2,4-dimethoxypyrimidine has been shown to have several biochemical and physiological effects. 5,6-Diamino-2,4-dimethoxypyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 5,6-Diamino-2,4-dimethoxypyrimidine has also been shown to inhibit the synthesis of viral DNA by inhibiting the activity of viral DNA polymerase. 5,6-Diamino-2,4-dimethoxypyrimidine has been shown to inhibit the growth of bacteria by inhibiting the synthesis of bacterial cell walls.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5,6-Diamino-2,4-dimethoxypyrimidine in lab experiments is its high purity and stability. 5,6-Diamino-2,4-dimethoxypyrimidine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations of using 5,6-Diamino-2,4-dimethoxypyrimidine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on 5,6-Diamino-2,4-dimethoxypyrimidine. One potential area of research is the development of novel anticancer agents based on 5,6-Diamino-2,4-dimethoxypyrimidine. Another potential area of research is the development of novel antiviral and antibacterial agents based on 5,6-Diamino-2,4-dimethoxypyrimidine. Additionally, further research is needed to better understand the mechanism of action of 5,6-Diamino-2,4-dimethoxypyrimidine and its potential applications in materials science.
Synthesis Methods
5,6-Diamino-2,4-dimethoxypyrimidine can be synthesized by several methods, including the reaction of 2,4-dimethoxy-5-nitropyrimidine with hydrazine hydrate, the reaction of 2,4-dimethoxy-5-nitropyrimidine with ammonia, and the reaction of 2,4-dimethoxy-5-nitropyrimidine with urea. The most common method for synthesizing 5,6-Diamino-2,4-dimethoxypyrimidine is the reaction of 2,4-dimethoxy-5-nitropyrimidine with hydrazine hydrate, which yields 5,6-Diamino-2,4-dimethoxypyrimidine in high yields and purity.
Scientific Research Applications
5,6-Diamino-2,4-dimethoxypyrimidine has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, 5,6-Diamino-2,4-dimethoxypyrimidine has been shown to have anticancer, antiviral, and antibacterial properties. 5,6-Diamino-2,4-dimethoxypyrimidine has also been investigated for its potential use as a precursor for the synthesis of novel antitumor agents. In the field of agrochemicals, 5,6-Diamino-2,4-dimethoxypyrimidine has been studied for its potential use as a herbicide and insecticide. 5,6-Diamino-2,4-dimethoxypyrimidine has also been investigated for its potential use as a polymerization inhibitor in the field of materials science.
properties
IUPAC Name |
2,6-dimethoxypyrimidine-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h7H2,1-2H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWHZZKIZSSMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1N)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-2,4-dimethoxypyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


